(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one
Description
(2Z)-2-(1,3-Benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one is a synthetic enone derivative featuring a benzoxazole heterocycle, a 4-methoxyphenyl group, and a propenyloxy-substituted phenyl ring. The compound’s molecular formula is C26H21NO4 (molar mass: 411.45 g/mol), with structural complexity arising from conjugated π-systems and electron-donating substituents (methoxy and propenyloxy groups).
Properties
Molecular Formula |
C26H21NO4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H21NO4/c1-3-16-30-21-12-8-18(9-13-21)17-22(25(28)19-10-14-20(29-2)15-11-19)26-27-23-6-4-5-7-24(23)31-26/h3-15,17H,1,16H2,2H3/b22-17+ |
InChI Key |
GBHQYDYILDYVFR-OQKWZONESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCC=C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one is a complex organic molecule that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the benzoxazole moiety in this compound enhances its potential pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.5 g/mol. The structure features a benzoxazole ring, methoxy groups, and an allyloxy phenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23NO4 |
| Molecular Weight | 413.5 g/mol |
| Key Functional Groups | Benzoxazole, Methoxy, Allyloxy |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets involved in disease processes. Computer-aided predictions suggest that it may exhibit multiple biological activities through mechanisms such as enzyme inhibition and receptor modulation.
Biological Activities
Research has identified several significant biological activities associated with this compound:
- Anticancer Activity : Studies have shown that chalcone derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Antimicrobial Properties : The benzoxazole ring is known to enhance antimicrobial activity against various pathogens, making this compound a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : The presence of methoxy groups may contribute to the anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Cytotoxicity Assays : A study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells.
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes involved in inflammatory pathways showed that this compound could effectively reduce enzyme activity, suggesting potential therapeutic applications in treating inflammatory diseases.
- Binding Affinity Assessments : Interaction studies using surface plasmon resonance indicated that the compound binds effectively to target proteins, providing insights into its mechanism of action.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this chalcone derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzoxazole derivative A | Contains a benzoxazole ring | Antimicrobial |
| Benzophenone derivative B | Similar carbonyl structure | Anticancer |
| Ethoxy-substituted phenol C | Contains ethoxy groups | Anti-inflammatory |
These comparisons illustrate how variations in substituents and core structures influence biological activity and potential applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a broader family of α,β-unsaturated ketones with heterocyclic and aryl substituents. Key analogs and their differences are summarized below:
Table 1: Structural and Molecular Comparison
Key Findings from Comparative Studies
Electronic and Steric Effects
- Electron-Donating vs.
- Steric Hindrance : The propenyloxy group in the target compound introduces less steric bulk than the isopropyl group in , possibly improving solubility and bioavailability.
Pharmacological Potential
- Benzoxazole vs. Benzimidazole : Benzoxazole derivatives (target compound and ) are associated with antimicrobial activity, while benzimidazole analogs () are more commonly linked to anticancer effects due to DNA interaction .
Physicochemical Properties
- Lipophilicity : The target compound (logP estimated at ~3.5) is less lipophilic than the isopropyl/methyl-substituted analog (logP ~4.2, ) but more lipophilic than the triazole-containing compound (logP ~2.8, ). This impacts membrane permeability and ADME profiles.
- Thermal Stability: Benzoxazole rings generally confer higher thermal stability compared to benzimidazoles, as noted in crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
